4-ethyl-2,6-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,6-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and an ethyl group is attached to the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2,6-difluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method uses a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically occurs under mild conditions and is tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve the direct fluorination of 4-ethylbenzoic acid using a fluorinating agent such as elemental fluorine or a fluorine-containing compound. The reaction conditions must be carefully controlled to ensure selective fluorination at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2,6-difluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form various derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzoic acids
- Alcohols
- Coupled aromatic compounds
Scientific Research Applications
4-Ethyl-2,6-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-2,6-difluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can affect its binding affinity to various receptors and enzymes. The ethyl group may influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity .
Comparison with Similar Compounds
- 2,6-Difluorobenzoic acid
- 4-Ethylbenzoic acid
- 2,4-Difluorobenzoic acid
Comparison: 4-Ethyl-2,6-difluorobenzoic acid is unique due to the presence of both fluorine atoms and an ethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and altered reactivity compared to its analogs. The fluorine atoms enhance the compound’s electron-withdrawing effects, while the ethyl group provides steric hindrance and influences solubility .
Properties
CAS No. |
1835653-01-4 |
---|---|
Molecular Formula |
C9H8F2O2 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.